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Compound of Interest |

Compound Name: Ethyl dichlorothiophosphate
CAS No.: 14998-64-2
Cat. No.: B1143645
- 7

CAS: 1498-64-2 | Formula: C2HsCIl20PS | M.W.: 178.99 g/mol

Executive Summary

This technical guide provides a comprehensive spectral analysis of O-Ethyl
phosphorodichloridothioate (Ethyl dichlorothiophosphate), a critical intermediate in the
synthesis of organophosphorus pesticides (e.g., ethoprophos, cadusafos) and a structural
analog in nerve agent precursor studies.

Accurate characterization of this compound is challenging due to its moisture sensitivity and
structural similarity to its oxygen-analog (O-ethyl phosphorodichloridate). This guide focuses on
distinguishing the thiophosphoryl (P=S) moiety from the phosphoryl (P=0) contaminant using
NMR, IR, and MS modalities.

Chemical Identity & Safety Profile

Before initiating spectral acquisition, researchers must acknowledge the reactive nature of the
dichloridothioate functionality.

 Stability: Rapidly hydrolyzes in the presence of moisture to release HCI and O-ethyl
phosphorochloridothioate.
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e Handling: All samples must be prepared in a glovebox or under an inert argon atmosphere
using anhydrous solvents (CDCIls, CD2Cl2).

e Regulatory Status: This compound is a dual-use chemical. Ensure compliance with local
regulations (e.g., CWC Schedule 2B precursors where applicable) before synthesis or

procurement.
Property Value Note
- ) Vacuum distillation required for

Boiling Point 60-65 °C @ 10 mmHg o

purification.

) High density facilitates phase

Density 1.353 g/mL _ _

separation during workup.

) Darkening indicates sulfur

Appearance Colorless to pale yellow oil

extrusion or decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for structural verification and purity assessment.[1] The presence
of the phosphorus nucleus (

, 100% natural abundance, spin ¥2) allows for direct probing of the backbone.

Phosphorus-31 NMR ()

The

chemical shift is the most reliable indicator of the oxidation state (P=S vs P=0).

e Chemical Shift:

55.0 — 60.0 ppm (relative to 85% HsPOa).

o Differentiation:

o Target (P=S): Resonates downfield, typically ~58 ppm.
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o Impurity (P=0):0-Ethyl phosphorodichloridate typically resonates upfield around ~3-8
ppm.

o Precursor (PSCIs): Resonates at ~32 ppm.
Experimental Insight: Acquire the spectrum with proton decoupling (

) to observe a sharp singlet. If proton coupling is maintained, the signal will appear as a
complex multiplet (triplet of quartets) due to coupling with the ethyl protons.

Proton NMR ()

The ethyl group exhibits characteristic splitting due to heteronuclear coupling with phosphorus (
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Moiety

Shift (

ppm)

Multiplicity

Coupling
Constants (

)

Interpretation

-CHz2-

4.30-4.50

Multiplet (dq)

Hz

Hz

The methylene
protons couple to
both the methyl
protons (quartet)
and the
phosphorus
nucleus
(doublet),
creating a
"doublet of

guartets."

-CHs

1.35-1.45

Triplet (dt)

Hz

Hz

The methyl triplet
is often slightly
broadened or
splitinto a
doublet of triplets
due to long-
range P-

coupling.

Analytical Workflow Diagram

The following diagram outlines the logical flow for confirming structure and purity using NMR.
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Caption: NMR decision tree for validating O-Ethyl phosphorodichloridothioate synthesis.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is vital for confirming the thiophosphoryl functional group and ensuring
the absence of hydroxyl bands (indicating hydrolysis).
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Key Absorption Bands[2][3]

e P=S Stretching:690 — 750 cm~1. This band is typically strong and distinct. Its presence
confirms the thiono- substitution.

o P-CI Stretching:480 — 550 cm~1. Often appears as a doublet or broad band due to the
dichloride functionality.

o P-O-C (Aliphatic):950 — 1050 cm~1. Strong, broad absorption characteristic of the ethyl ester
linkage.

o Absence of P=0: A strong band at 1250 — 1300 cm~! indicates oxidation to the
phosphorodichloridate (P=0). A pure sample should lack significant absorption in this region.

Mass Spectrometry (MS)

Electron Impact (El) MS provides a definitive fingerprint through the isotopic abundance of the
two chlorine atoms.

Molecular lon and Isotope Pattern
The molecular ion (

) cluster is the most diagnostic feature.

e Formula: Cz2Hs3>Cl20PS (Nominal Mass: 178)

o Pattern: Due to two chlorine atoms (

Cland
Cl), the molecular ion appears as a triad with relative intensities of approximately 9:6:1.

o m/z 178:

Cl,

cl)
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o m/z 180:

(

cl,
Cl)

o m/z 182:

(

Cl,

cl)

Fragmentation Pathway

Fragmentation is driven by the loss of the halogen and the alkyl group.

e [M - CI]* (m/z 143): Loss of one chlorine atom. Shows a characteristic 3:1 isotope pattern
(single Cl remaining).

e [M - Cz2H4]* (m/z 150): McLafferty-type rearrangement involving the ethyl group, transferring
a proton to the sulfur/oxygen and expelling ethylene.

e [M - OEt]* (m/z 133): Cleavage of the phosphoester bond.

[M - C2H4]+
m/z 150/152/154
(McLafferty)

Molecular lon (M+)
m/z 178/180/182
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Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
Standard Operating Procedure (SOP) for Analysis
Objective: Safe preparation of O-Ethyl phosphorodichloridothioate for spectral analysis.

e Glassware Prep: Oven-dry all NMR tubes and pipettes at 120°C for >2 hours. Cool in a
desiccator.

« Solvent: Use CDClIs stored over 4A molecular sieves.

e Sample Loading:
o In a fume hood (or glovebox), withdraw 20 pL of the analyte using a glass syringe.
o Dissolve in 0.6 mL CDCls.

o Crucial: Cap the NMR tube immediately. If not using a screw-cap tube, wrap the cap with
Parafilm to prevent atmospheric moisture ingress during the run.

e Acquisition:
o Run

first (fastest check for purity).

o If P=0 peak (>5% relative integral) is observed, the sample has degraded or the synthesis
failed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Phosphorodichloridothioate]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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